Advanced Integration of Fmoc-(S)-2-amino-hept-6-ynoic acid (CAS: 1097192-05-6) in Peptide Engineering and Bioorthogonal Chemistry
Advanced Integration of Fmoc-(S)-2-amino-hept-6-ynoic acid (CAS: 1097192-05-6) in Peptide Engineering and Bioorthogonal Chemistry
Executive Summary
In the rapidly evolving landscape of peptide therapeutics and targeted drug delivery, the incorporation of unnatural amino acids is a critical strategy for enhancing metabolic stability, inducing secondary structure, and enabling site-specific conjugation. Fmoc-(S)-2-amino-hept-6-ynoic acid (CAS: 1097192-05-6) stands out as a premier building block for these applications[1]. As an Fmoc-protected, alkyne-bearing unnatural amino acid, it seamlessly integrates into standard Solid-Phase Peptide Synthesis (SPPS) while providing a robust bioorthogonal handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].
This whitepaper provides an in-depth, field-proven guide to the structural rationale, mechanistic integration, and self-validating experimental protocols required to maximize the utility of this molecule in advanced drug development.
Structural Rationale: The "Spacer" Advantage
Fmoc-(S)-2-amino-hept-6-ynoic acid is structurally defined by its L-amino acid core and a 5-carbon side chain terminating in an alkyne (-CH₂-CH₂-CH₂-C≡CH). Understanding the causality behind selecting this specific homologue over shorter variants (like propargylglycine) is essential for rational peptide design.
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Steric Relief in Click Chemistry: Shorter alkyne side chains place the reactive triple bond in close proximity to the sterically crowded peptide backbone. During the CuAAC reaction, the bulky copper-acetylide transition state can suffer from severe steric hindrance, leading to sluggish kinetics and incomplete conversions. The three-methylene spacer in hept-6-ynoic acid projects the alkyne into the solvent phase, dramatically reducing steric clashes and accelerating reaction rates.
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Macrocyclization Geometry: When designing stapled peptides or macrocycles to stabilize α-helices or β-sheets, the extended side chain provides the necessary degrees of freedom to span the required distance (e.g., i to i+4 or i+7 spacing) without inducing backbone distortion.
Quantitative Physicochemical Profile
| Property | Specification |
| Chemical Name | Fmoc-(S)-2-amino-hept-6-ynoic acid |
| CAS Number | 1097192-05-6 |
| Molecular Formula | C₂₂H₂₁NO₄ |
| Molecular Weight | 363.41 g/mol |
| Stereochemistry | L-configuration (S) |
| Side-Chain Spacer | 3 x Methylene (-CH₂-CH₂-CH₂-) |
| Reactive Moiety | Terminal Alkyne (-C≡CH) |
| Protecting Group | N-α-Fmoc |
Mechanistic Integration in SPPS
Fmoc-(S)-2-amino-hept-6-ynoic acid is engineered for direct drop-in compatibility with standard Fmoc/tBu SPPS methodologies[]. The terminal alkyne is chemically inert to the mild basic conditions of Fmoc deprotection (e.g., 20% piperidine) and the highly acidic conditions of global cleavage (e.g., 95% TFA). Consequently, the alkyne requires no side-chain protecting group, simplifying the synthesis pipeline.
Coupling Reagent Selection: While HATU/DIPEA is standard in many labs, we strongly recommend the DIC/Oxyma Pure coupling system for this unnatural amino acid. DIPEA (a base) can occasionally trigger trace side reactions or slight epimerization over prolonged coupling cycles. DIC/Oxyma maintains a near-neutral pH during the activation step, ensuring absolute stereochemical fidelity of the (S)-stereocenter while driving the coupling to completion.
Fig 1. Self-validating SPPS workflow for Fmoc-(S)-2-amino-hept-6-ynoic acid incorporation.
Bioorthogonal Functionalization: The CuAAC Paradigm
The true power of this amino acid lies in its ability to undergo CuAAC—a premier "click chemistry" reaction that forms a highly stable 1,4-disubstituted 1,2,3-triazole linkage with any azide-bearing molecule[2].
The Role of Ligands: A common failure point in peptide click chemistry is the use of unliganded Copper (I). Cu(I) is thermodynamically unstable and rapidly oxidizes to Cu(II) or disproportionates, generating Reactive Oxygen Species (ROS) that can oxidize sensitive amino acids (like Met, Cys, or Trp). By utilizing a water-soluble accelerating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), the Cu(I) center is stabilized, the reaction rate is increased by orders of magnitude, and peptide degradation is completely suppressed.
Fig 2. Mechanistic pathway of the CuAAC bioorthogonal click reaction using the alkyne handle.
CuAAC Optimization Matrix
| Catalytic System | Ligand | Solvent Matrix | Temp | Yield | Kinetic Profile |
| CuI / DIPEA | None | DMF | 25°C | <50% | Sluggish; prone to oxidative degradation |
| CuSO₄ / NaAsc | None | H₂O / tBuOH (1:1) | 25°C | 70-85% | Moderate; Cu(I) instability limits efficiency |
| CuSO₄ / NaAsc | THPTA (Water-soluble) | H₂O / DMSO (4:1) | 25°C | >95% | Rapid; ligand shields Cu(I) from oxidation |
| CuSO₄ / NaAsc | TBTA (Hydrophobic) | DMF / tBuOH (1:1) | 40°C | >90% | Ideal for highly hydrophobic peptide sequences |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating immediate analytical feedback loops to guarantee success at each step.
Protocol A: SPPS Coupling & Validation
Objective: Covalent incorporation of Fmoc-(S)-2-amino-hept-6-ynoic acid onto a growing peptide chain.
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Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.
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Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 5 min).
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Self-Validation Check: Collect the deprotection effluent and measure UV absorbance at 301 nm. The presence of the piperidine-dibenzofulvene adduct confirms successful removal of the previous Fmoc group.
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Activation & Coupling: Dissolve 0.4 mmol (4 eq) of Fmoc-(S)-2-amino-hept-6-ynoic acid and 0.4 mmol (4 eq) Oxyma Pure in 2 mL DMF. Add 0.4 mmol (4 eq) DIC. Stir for 2 minutes for pre-activation, then add to the resin. Agitate at room temperature for 60 minutes.
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Washing: Wash resin with DMF (5 x 1 min) and DCM (3 x 1 min).
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Coupling Validation: Perform a Kaiser (Ninhydrin) Test.
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Self-Validation Check: A yellow solution/resin indicates complete coupling (no free primary amines). A blue solution indicates incomplete coupling, triggering an automatic re-coupling cycle.
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Protocol B: Fluorogenic CuAAC Conjugation
Objective: Bioorthogonal labeling of the cleaved alkyne-peptide using a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin), which is non-fluorescent until the triazole ring is formed.
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Peptide Solubilization: Dissolve the purified alkyne-peptide to a final concentration of 1 mM in a 4:1 mixture of PBS (pH 7.4) and DMSO.
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Reagent Assembly: Add 1.2 eq of 3-azido-7-hydroxycoumarin to the peptide solution.
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Catalyst Pre-mix (Critical Step): In a separate vial, mix 0.1 eq CuSO₄·5H₂O and 0.5 eq THPTA in water. Incubate for 5 minutes. Causality: Pre-complexing prevents Cu(I) disproportionation upon reduction.
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Initiation: Add the Cu/THPTA complex to the peptide mixture. Finally, add 0.5 eq of freshly prepared Sodium Ascorbate to reduce Cu(II) to the active Cu(I) species. Agitate at room temperature for 1 hour.
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Real-Time Validation:
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Self-Validation Check: Monitor the reaction vial under a handheld UV lamp (365 nm) or via fluorometer (Ex: 404 nm, Em: 477 nm). The generation of intense blue fluorescence serves as immediate, definitive proof of successful triazole formation. Confirm final mass shift via LC-MS.
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